1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester
Overview
Description
1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5-position and an ethyl ester group at the 6-carboxylic acid position. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindazole and ethyl chloroformate.
Reaction Conditions: The reaction involves the esterification of 5-fluoroindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized indazole derivatives with potential biological activities.
Scientific Research Applications
1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has shown that indazole derivatives possess anti-inflammatory, anticancer, and antimicrobial properties, making them valuable in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins, such as enzymes or receptors, and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
1H-Indazole-6-carboxylic acid, 5-fluoro-, ethyl ester can be compared with other similar compounds, such as:
1H-Indazole-6-carboxylic acid, ethyl ester: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
1H-Indazole-5-carboxylic acid, 5-fluoro-, ethyl ester: The position of the carboxylic acid group is different, which can affect the compound’s reactivity and biological activity.
1H-Indazole-6-carboxylic acid, 5-chloro-, ethyl ester: The presence of a chlorine atom instead of fluorine can lead to variations in lipophilicity and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-fluoro-1H-indazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-4-9-6(3-8(7)11)5-12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHYRBUNHUGRDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=NNC2=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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